2-Amino-4,6-dibromobenzaldehyde

Description

Structural Framework and Significance within Halogenated Aminobenzaldehyde Scaffolds

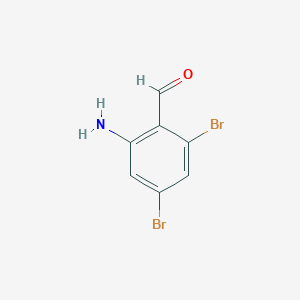

The structure of 2-Amino-4,6-dibromobenzaldehyde is characterized by a benzene (B151609) ring substituted with an aldehyde group (-CHO) at position 1, an amino group (-NH2) at position 2, and two bromine atoms at positions 4 and 6. This specific substitution pattern defines its chemical reactivity and potential applications.

The Aminobenzaldehyde Core: The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the same aromatic ring creates a unique electronic environment. The amino group activates the ring towards electrophilic substitution, while the aldehyde group deactivates it and provides a key reactive handle for condensations, oxidations, and reductions.

Influence of Halogenation: The two bromine atoms are powerful electron-withdrawing groups that significantly influence the molecule's reactivity. They decrease the electron density of the aromatic ring, affecting the nucleophilicity of the amino group and the electrophilicity of the aldehyde's carbonyl carbon. Furthermore, the bromine atoms themselves can serve as leaving groups in various cross-coupling reactions, offering a pathway to introduce further molecular complexity.

Historical Context of Research on Halogenated Aminobenzaldehydes

The study of aminobenzaldehydes and their derivatives is a classic area of organic chemistry. Early research focused on the fundamental reactions of these bifunctional molecules, such as the synthesis of Schiff bases and the exploration of their condensation chemistry. The introduction of halogens onto the aminobenzaldehyde scaffold was a logical progression, aimed at modifying the electronic properties of the ring and introducing new synthetic handles.

A notable early publication in this area is the 1960 paper in The Journal of Organic Chemistry titled "Notes- Halogenated Aminobenzaldehydes and Aminostyrylquinolines". This work explored the synthesis and reactions of various halogenated aminobenzaldehydes, demonstrating their utility in creating more complex heterocyclic systems like quinolines. Such foundational research laid the groundwork for the subsequent explosion of interest in these compounds as key intermediates in medicinal chemistry. The development of synthetic routes, often starting from readily available materials like o-nitrobenzaldehyde followed by reduction and halogenation, has been a continuous effort, with modern methods focusing on improving yield, purity, and environmental footprint. ontosight.aigoogle.comchemsrc.com

Current Research Trends and Future Directions for this compound

While direct and extensive research on this compound is limited, the research trends of its isomers, particularly 2-amino-3,5-dibromobenzaldehyde (B195418), provide a clear roadmap for its potential applications and future research directions.

Insights from Isomer Research: The vast body of research on 2-amino-3,5-dibromobenzaldehyde highlights its role as a critical building block in several areas:

Pharmaceutical Synthesis: It is most famously used as the key starting material for the synthesis of the mucolytic drugs Ambroxol (B1667023) and Bromhexine. The synthesis involves a condensation reaction with a substituted cyclohexanol (B46403) derivative, followed by reduction.

Heterocyclic Chemistry: The compound is a workhorse in the synthesis of quinolines, a privileged scaffold in medicinal chemistry. Through reactions like the Friedländer annulation, it can be condensed with ketones to produce a wide range of substituted quinolines. ontosight.ai Recent studies have shown the synthesis of quinoline (B57606) derivatives from this isomer for evaluation as antimicrobial agents. nih.gov

Material Science and Organic Synthesis: It serves as a precursor for Schiff base ligands, which can coordinate with metal ions to form complexes. chemsrc.com It is also used to synthesize chalcones, which are intermediates for various biologically active compounds. nih.gov A 2021 study detailed the synthesis of chiral molecules from the 3,5-isomer for molecular docking studies as potential inhibitors for the RNA polymerase of Covid-19. ijpsr.com

Future Directions for this compound: The lack of specific research on the 4,6-isomer marks it as an area of untapped potential. Future research could logically proceed in the following directions:

Comparative Reactivity Studies: A systematic investigation comparing the reactivity of this compound with its 3,5- and other isomers would be of fundamental value. This would elucidate how the specific positioning of the bromine atoms affects reaction outcomes, yields, and regioselectivity in key transformations like Schiff base formation, Friedländer annulation, and metal-catalyzed cross-coupling reactions.

Novel Heterocyclic Scaffolds: Given the different steric and electronic properties, the 4,6-isomer could be used to synthesize novel quinoline, benzodiazepine, or other heterocyclic systems with substitution patterns that are difficult to achieve using other starting materials. These new scaffolds could then be screened for biological activity.

Development of Novel Pharmaceuticals: While the 3,5-isomer leads to Ambroxol, the 4,6-isomer could be a precursor to new analogues or entirely different classes of bioactive molecules. Its unique structure could lead to compounds with different pharmacological profiles.

Dyes and Materials: The potential for this compound to be used in the production of dyes and pigments has been noted. smolecule.com Exploring its chromophoric properties and its ability to be incorporated into polymeric or material frameworks could open up applications in materials science.

In essence, this compound stands as an open invitation for chemical exploration. The well-documented success of its isomers provides a strong rationale for investigating this particular molecule, with the prospect of uncovering new reactions, novel compounds, and valuable applications.

Compound Data

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 135690-29-8 | smolecule.comparchem.com |

| Molecular Formula | C₇H₅Br₂NO | smolecule.com |

| Molecular Weight | 278.93 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)N)Br)Br | nih.gov |

| InChIKey | AQACHPDXIQVYSO-UHFFFAOYSA-N | smolecule.com |

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Relation |

|---|---|---|---|

| This compound | 135690-29-8 | C₇H₅Br₂NO | Main subject of article |

| 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | C₇H₅Br₂NO | Widely researched isomer; precursor to Ambroxol |

| o-Nitrobenzaldehyde | 552-89-6 | C₇H₅NO₃ | Common starting material for synthesis |

| o-Aminobenzaldehyde | 529-23-7 | C₇H₇NO | Key intermediate in synthesis |

| Ambroxol | 18683-91-5 | C₁₃H₁₈Br₂N₂O | Mucolytic drug synthesized from the 3,5-isomer |

| Bromhexine | 3572-43-8 | C₁₄H₂₀Br₂N₂ | Mucolytic drug related to the 3,5-isomer scaffold |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dibromobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACHPDXIQVYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 Amino 4,6 Dibromobenzaldehyde Scaffolds

Reactivity Profile of the Amino Group in 2-Amino-4,6-dibromobenzaldehyde

The amino group (-NH2) in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. Its nucleophilic nature drives many of its characteristic reactions.

Nucleophilic Substitution Reactions for Functionalization

The amino group in aromatic compounds like this compound can act as a nucleophile, participating in substitution reactions. While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the general reactivity of amino groups on aromatic rings suggests its capability to react with various electrophiles. For instance, kinetic studies on similarly structured compounds like 2-amino-4-arylthiazoles have been conducted to assess their nucleophilic character. cu.edu.eg Such analyses help in understanding and predicting the potential of the amino group in this compound to engage in coupling reactions, which is crucial for synthesizing more complex molecules. cu.edu.eg

Condensation Reactions Forming Imine and Schiff Base Derivatives

A prominent reaction of the amino group in this compound is its condensation with carbonyl compounds to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of the C=N double bond is a versatile method for creating new molecular frameworks. jocpr.com

The general mechanism for imine formation is an acid-catalyzed, reversible process. lumenlearning.comlibretexts.org The reaction rate is typically optimal at a mildly acidic pH, around 5. libretexts.org At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water. libretexts.org

While direct synthesis of tetradentate Schiff base ligands from this compound is not widely reported, studies on the closely related isomer, 2-amino-3,5-dibromobenzaldehyde (B195418), provide significant insights into this type of reaction. Tetradentate Schiff base ligands have been synthesized through the reaction of 2-amino-3,5-dibromobenzaldehyde with various aliphatic diamines. nih.govresearchgate.netzhangqiaokeyan.com These reactions typically yield ligands that can coordinate with metal ions, forming stable complexes. nih.govniscpr.res.in

For example, the reaction of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines results in the formation of tetradentate Schiff base ligands (L¹-L⁴). nih.gov These ligands can then be used to synthesize nickel and oxovanadium(IV) complexes. nih.gov The resulting metal complexes have been characterized using various spectroscopic and thermogravimetric techniques. nih.gov The structural features and bonding in these types of Schiff base complexes are often elucidated using methods like UV-visible, FT-IR, and ESI-MS. niscpr.res.in

Table 1: Examples of Aliphatic Diamines Used in Schiff Base Synthesis with 2-amino-3,5-dibromobenzaldehyde

| Aliphatic Diamine | Resulting Ligand Type | Reference |

| Ethylenediamine | Tetradentate Schiff Base | nih.gov |

| 1,3-Diaminopropane | Tetradentate Schiff Base | nih.gov |

| 1,4-Diaminobutane | Tetradentate Schiff Base | nih.gov |

| trans-1,2-Diaminocyclohexane | Tetradentate Schiff Base | niscpr.res.in |

This data is based on the reactivity of the 2-amino-3,5-dibromobenzaldehyde isomer.

The reaction of this compound analogues with chiral amino acid derivatives leads to the formation of chiral Schiff bases. These compounds are of significant interest in asymmetric synthesis and catalysis. nih.gov For instance, chiral tridentate Schiff base ligands have been synthesized by reacting 2-amino-3,5-dibromobenzaldehyde with L-Valinol or L-Phenylalaninol. jocpr.com These ligands can then form complexes with metal acetates, such as copper(II) and nickel(II). jocpr.com The resulting chiral Schiff base metal complexes have been characterized by various spectral analyses, confirming a 1:1 metal-ligand stoichiometry where the ligand acts as a neutral tridentate coordinator. jocpr.com

The synthesis of these chiral ligands often involves the dropwise addition of triethylamine (B128534) to a mixture of the aminobenzaldehyde and the amino alcohol hydrochloride in a suitable solvent like benzene (B151609), followed by reflux with a Dean-Stark apparatus to remove the water formed during the reaction. jocpr.com

Table 2: Amino Acid Derivatives Used in Chiral Schiff Base Synthesis with 2-amino-3,5-dibromobenzaldehyde

| Amino Acid Derivative | Resulting Ligand Type | Metal Complex Formed | Reference |

| L-Valinol | Tridentate Chiral Schiff Base | Copper(II), Nickel(II) | jocpr.com |

| L-Phenylalaninol | Tridentate Chiral Schiff Base | Copper(II), Nickel(II) | jocpr.com |

This data is based on the reactivity of the 2-amino-3,5-dibromobenzaldehyde isomer.

Reactivity of the Aldehyde Moiety in this compound

The aldehyde group (-CHO) is another reactive site in the this compound molecule, susceptible to both oxidation and reduction, as well as various nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acids

For instance, the oxidation of the related compound 2-amino-5-bromobenzyl alcohol to 2-amino-5-bromobenzaldehyde (B112427) can be achieved using a Cu(I)/TEMPO catalyst system. orgsyn.org This suggests that similar catalytic systems could potentially be adapted for the oxidation of the aldehyde to a carboxylic acid. The synthesis of the analogous 4-Amino-2,6-dibromobenzoic acid is also documented, further indicating the feasibility of such an oxidation. nih.gov

Reduction Reactions to Alcohols

The aldehyde functional group of this compound can be selectively reduced to a primary alcohol, yielding (2-amino-4,6-dibromophenyl)methanol. This transformation is a fundamental reaction in organic chemistry, often accomplished using mild reducing agents to avoid unwanted side reactions with the amino and bromo groups.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. masterorganicchemistry.comcommonorganicchemistry.com It is a selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uk This is followed by a workup step, usually with water or a dilute acid, to protonate the resulting alkoxide intermediate, affording the primary alcohol. chemguide.co.uk This selective reduction is crucial in multi-step syntheses where the aldehyde is converted to an alcohol for subsequent reactions, such as in the synthesis of N-(2-amino-3,5-dibromo-benzyl)-methionine. googleapis.com

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (2-amino-4,6-dibromophenyl)methanol | Reduction |

Friedländer Condensation for Heterocyclic Ring Formation

The presence of both an amino group and an adjacent aldehyde group makes this compound an ideal substrate for the Friedländer annulation, a classic and efficient method for constructing quinoline (B57606) ring systems. nih.govwikipedia.orgorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). organicreactions.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.orgorganicreactions.org

The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the aromatic quinoline ring. wikipedia.org The versatility of the Friedländer synthesis allows for the preparation of a wide array of polysubstituted quinolines by varying the methylene-containing reactant. nih.govresearchgate.net

Table 2: Synthesis of 5,7-Dibromoquinoline Derivatives via Friedländer Condensation

| Reactant 1 | Reactant 2 (Methylene Compound) | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| This compound | 4-Methoxy acetophenone | aq. NaOH, Methanol (B129727), 24h, RT | 5,7-Dibromo-2-(4-methoxyphenyl)quinoline | amazonaws.com |

| This compound | Various Ketones | Solid acid catalysts (e.g., Montmorillonite K-10) | Polysubstituted 5,7-dibromoquinolines | researchgate.net |

Reactivity of the Bromine Substituents on the Aromatic Ring

The two bromine atoms on the aromatic ring of this compound are key to its utility in building more complex molecular architectures. They serve as handles for further functionalization through various chemical reactions.

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces an atom (usually hydrogen) on an aromatic ring. libretexts.orgmasterorganicchemistry.com The existing substituents on the ring heavily influence the rate and position of the incoming electrophile. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, but they also direct ortho and para. leah4sci.com

The carbon-bromine bonds in this compound are particularly amenable to palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the attachment of a wide variety of organic fragments to the aromatic core. This has made cross-coupling a cornerstone of modern pharmaceutical and materials science synthesis. nih.govresearchgate.net

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org It involves the reaction of an organohalide (like this compound) with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

The bromine atoms on the this compound scaffold can be selectively replaced with various aryl, heteroaryl, alkyl, or alkenyl groups. nih.gov This allows for the synthesis of a diverse library of derivatives. The reaction typically employs a palladium(0) catalyst, often generated in situ, which undergoes oxidative addition with the aryl bromide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of palladium source, ligands, base, and solvent is critical for optimizing the reaction yield and scope. mit.edunih.gov

Table 3: Generalized Suzuki-Miyaura Coupling of this compound

| Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 4,6-Diaryl-2-aminobenzaldehyde |

| This compound | Heteroarylboronic acid | Pd(0) catalyst, Base | 4,6-Di(heteroaryl)-2-aminobenzaldehyde |

| This compound | Alkenylboronic acid | Pd(0) catalyst, Base | 4,6-Di(alkenyl)-2-aminobenzaldehyde |

Cross-Coupling Reactions and Derivative Synthesis

Other Palladium-Catalyzed Coupling Reactions

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, the this compound scaffold is a potential substrate for a variety of other palladium-catalyzed transformations. These reactions are crucial for introducing diverse functional groups and for constructing complex heterocyclic systems. Key among these are intramolecular cyclization reactions for the synthesis of quinazolines, as well as C-N bond-forming reactions like the Buchwald-Hartwig amination and palladium-catalyzed cyanation.

Palladium-catalyzed intramolecular reactions, in particular, offer an efficient pathway to fused heterocyclic structures. The simultaneous presence of an amino group and an aldehyde functionality ortho to each other on the benzene ring of this compound makes it a suitable precursor for cyclization reactions to form quinazoline (B50416) derivatives. Quinazolines are a class of compounds with significant interest in medicinal chemistry and materials science. nih.gov General palladium-catalyzed methods have been developed for the synthesis of quinazolines starting from 2-aminobenzaldehyde (B1207257) or its derivatives. nih.govnih.gov These reactions often proceed via a condensation followed by a palladium-catalyzed cyclization or a carbonylative coupling sequence. rsc.org

For instance, a plausible transformation for this compound could involve a palladium-catalyzed reaction with a coupling partner such as an isocyanide. nih.gov The reaction would likely proceed through the formation of an initial imine, followed by palladium-catalyzed intramolecular C-H activation or a related cyclization mechanism to yield a dibromo-substituted quinazoline. While specific examples utilizing the this compound substrate are not extensively documented in dedicated studies, the general applicability of these methods to substituted 2-aminobenzaldehydes provides a strong basis for its potential reactivity.

The table below outlines a representative palladium-catalyzed reaction for the synthesis of a quinazoline derivative from a generic 2-aminobenzaldehyde, illustrating a potential transformation pathway for the title compound.

Table 1: Representative Palladium-Catalyzed Quinazoline Synthesis

| Reactant A | Reactant B | Catalyst System | Base/Additive | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | Isocyanide | Pd(OAc)₂ / Ligand | Base | Toluene | 2-Substituted Quinazoline | nih.gov |

Another important class of reactions is the Buchwald-Hartwig amination , a powerful palladium-catalyzed method for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org Given that this compound possesses two bromine atoms, it could theoretically undergo mono- or di-amination reactions. This would allow for the introduction of various primary or secondary amines at the 4- and/or 6-positions, leading to a wide array of novel derivatives. The success of such reactions often depends on the choice of palladium precursor, phosphine (B1218219) ligand, and base. wikipedia.orgacsgcipr.org

Furthermore, palladium-catalyzed cyanation represents a direct method to convert aryl bromides into the corresponding nitriles. nih.govrsc.org This transformation on the this compound scaffold could yield 2-amino-4,6-dicyanobenzaldehyde or mono-cyanation products. These nitrile derivatives would be valuable intermediates for further chemical modifications. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) has made this reaction more practical and safer. nih.gov

While the specific applications of Buchwald-Hartwig amination and palladium-catalyzed cyanation to this compound are not detailed in the surveyed literature, the general robustness and broad substrate scope of these methodologies suggest they are viable strategies for the further functionalization of this compound.

Advanced Spectroscopic Characterization Methodologies for 2 Amino 4,6 Dibromobenzaldehyde and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within 2-Amino-4,6-dibromobenzaldehyde and its derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons, the amine (-NH₂) protons, and the aldehyde (-CHO) proton will resonate at distinct chemical shifts.

The aldehyde proton is typically found significantly downfield, generally in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the amino group can appear over a broad range and their signal may be broadened due to quadrupole effects and chemical exchange.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, bromo, and aldehyde substituents. The amino group is an activating, ortho-, para-directing group, while the bromine atoms and the aldehyde group are deactivating. For a related compound, 2-Amino-3,5-dibromobenzaldehyde (B195418), ¹H NMR data shows distinct signals for the aromatic protons. chemicalbook.com For this compound, the two remaining aromatic protons would be expected to show distinct signals based on their positions relative to the substituents.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzaldehydes

| Proton Type | Typical Chemical Shift (δ, ppm) | Example Compound | Observed Shift (δ, ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | 2-Bromobenzaldehyde | 10.341 chemicalbook.com |

| Aromatic (Ar-H) | 6.5 - 8.5 | 2-Bromobenzaldehyde | 7.43 - 7.89 chemicalbook.com |

| Aromatic (Ar-H) | 6.5 - 8.5 | 2-amino-5-chlorobenzaldehyde | 6.62 - 7.45 researchgate.net |

Note: Data presented is for illustrative purposes based on structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. oregonstate.edudocbrown.info

For this compound, the carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing between δ 190-200 ppm. docbrown.info The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly bonded to the bromine atoms (C4 and C6) will be shifted to higher field (more shielded) compared to what might be expected, a phenomenon known as the "heavy atom effect". The carbon attached to the amino group (C2) and the carbon bearing the aldehyde group (C1) will also have distinct chemical shifts influenced by these substituents. Data for the related isomer, 2-Amino-3,5-dibromobenzaldehyde, shows the aldehyde carbon at a specific resonance, with other aromatic carbons appearing at distinct positions. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzaldehydes

| Carbon Type | Typical Chemical Shift (δ, ppm) | Example Compound | Observed Shift (δ, ppm) |

|---|---|---|---|

| Aldehyde (C=O) | 190 - 200 | Benzaldehyde | 192.3 docbrown.info |

| Aromatic (C-NH₂) | 140 - 155 | 2-amino-5-chlorobenzaldehyde | 148.4 researchgate.net |

| Aromatic (C-Br) | 110 - 125 | --- | --- |

| Aromatic (C-H) | 115 - 140 | 2-amino-5-chlorobenzaldehyde | 117.7 - 135.3 researchgate.net |

Note: Data presented is for illustrative purposes based on structurally similar compounds. The exact values for this compound would require experimental determination.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. thermofisher.com Each type of bond and functional group has a characteristic range of absorption frequencies.

For this compound, the FT-IR spectrum would be expected to show the following key absorption bands:

N-H stretching: The amino group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H stretching (aromatic): Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands above 3000 cm⁻¹.

C=O stretching (aldehyde): A strong absorption band for the aldehyde carbonyl group is expected in the range of 1680-1710 cm⁻¹. Conjugation with the aromatic ring can lower this frequency.

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration occurs in the far-infrared region, typically between 500-650 cm⁻¹.

The FT-IR spectrum of the related compound 2-Amino-3,5-dibromobenzaldehyde is available and shows characteristic peaks corresponding to these functional groups. chemicalbook.com

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aldehyde (-CHO) | C=O stretch | 1680 - 1710 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aromatic Amine | C-N stretch | 1250 - 1360 |

Note: These are general ranges and the exact frequencies for the title compound may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. horiba.comresearchgate.net It is based on the inelastic scattering of monochromatic light. researchgate.net While FT-IR is particularly sensitive to polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar or symmetric bonds, such as the C=C bonds in the aromatic ring and the C-Br bonds.

In the analysis of this compound, Raman spectroscopy can provide valuable information:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene (B151609) ring often gives a strong and sharp signal in the Raman spectrum, providing a clear fingerprint of the aromatic core.

C-Br Vibrations: The C-Br stretching vibrations, which can be weak in the FT-IR spectrum, may show stronger signals in the Raman spectrum, confirming the presence and substitution pattern of the bromine atoms.

Polymorphism: Raman spectroscopy is highly sensitive to the crystalline structure and polymorphism of a solid material. horiba.com This makes it a useful tool for characterizing different solid forms of this compound and its derivatives.

The application of Raman spectroscopy is widespread in the analysis of biological and chemical samples, offering non-destructive analysis. nih.govsemi.ac.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org This absorption promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules containing π-systems or non-bonding electrons (n-electrons), known as chromophores, are particularly active in the UV-Vis region.

This compound contains a conjugated system consisting of the benzene ring and the aldehyde group, as well as non-bonding electrons on the amino nitrogen and the aldehyde oxygen. The expected electronic transitions are:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are typically observed for aromatic and conjugated systems and result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the aldehyde group) to a π* antibonding orbital. youtube.com These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. youtube.comyoutube.com

The positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. The amino group, being an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The bromine atoms can also influence the absorption spectrum. The solvent polarity can also affect the positions of these transitions. tanta.edu.eg

Table 4: Common Electronic Transitions in Organic Molecules

| Transition | Typical Wavelength Range (nm) | Molecular Groups |

|---|---|---|

| σ → σ* | < 200 | Alkanes libretexts.org |

| n → σ* | 150 - 250 | Amines, ethers, halides youtube.com |

| π → π* | 200 - 500 | Alkenes, alkynes, aromatic compounds youtube.comlibretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, mass spectrometry confirms its molecular weight and provides insight into its structural features through characteristic fragmentation.

The molecular formula of this compound is C₇H₅Br₂NO. Due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the mass spectrum will exhibit a distinctive isotopic cluster for the molecular ion peak. This results in three main peaks:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes.

The theoretical intensity ratio of these peaks is approximately 1:2:1, providing a clear signature for a dibrominated compound. youtube.com

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of aromatic aldehydes and amines. The primary fragmentation processes would likely involve the loss of the formyl radical (CHO) or a hydrogen atom from the aldehyde group, as well as cleavage of the carbon-bromine bonds.

Key expected fragmentation pathways include:

Loss of a hydrogen atom: A peak at [M-1]⁺ can arise from the cleavage of the C-H bond of the aldehyde group. docbrown.info

Loss of the formyl group: A significant peak at [M-29]⁺, corresponding to the loss of the CHO radical, is a common fragmentation for benzaldehydes. docbrown.infolibretexts.org This would result in a dibromoanilino cation.

Loss of bromine: Fragmentation can occur through the loss of a bromine atom, leading to a peak at [M-79/81]⁺. Subsequent loss of the second bromine atom could also be observed.

Loss of carbon monoxide: Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of carbon monoxide (CO), leading to a peak at [M-29]⁺. docbrown.info

The following table summarizes the predicted major fragments for this compound in a mass spectrum. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Notes |

| [C₇H₅Br₂NO]⁺ | Molecular Ion ([M]⁺) | 277 | The molecular ion peak, along with its M+2 and M+4 isotopic peaks at m/z 279 and 281, confirms the molecular weight and presence of two bromine atoms. |

| [C₇H₄Br₂NO]⁺ | [M-H]⁺ | 276 | Results from the loss of a hydrogen atom from the aldehyde group. |

| [C₆H₅Br₂N]⁺ | [M-CHO]⁺ | 248 | Formed by the loss of the formyl radical, a characteristic fragmentation of aldehydes. |

| [C₇H₅BrNO]⁺ | [M-Br]⁺ | 198 | Represents the loss of one bromine atom. |

| [C₆H₄Br₂]⁺ | [M-HCN-CHO]⁺ | 233 | Potential subsequent fragmentation involving the loss of hydrogen cyanide (HCN) from the [M-CHO]⁺ fragment. |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound like this compound.

While a specific crystal structure for this compound is not widely reported in publicly accessible databases as of the current date, an XRD analysis would reveal key structural details. The analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, and the positions of individual atoms can be determined with high precision.

A hypothetical crystallographic study of this compound would be expected to provide the following information:

Molecular Conformation: The planarity of the benzene ring and the orientation of the amino and aldehyde substituent groups relative to the ring.

Bond Parameters: Precise measurements of the C-C bond lengths within the aromatic ring, as well as the C-N, C-Br, C=O, and C-H bond lengths.

Intermolecular Interactions: The presence of hydrogen bonding is highly likely. The amino group (-NH₂) can act as a hydrogen bond donor, and the aldehyde oxygen and the amino nitrogen can act as hydrogen bond acceptors. These interactions would play a significant role in the packing of the molecules in the crystal lattice. Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also be observed.

The table below illustrates the type of data that would be generated from a single-crystal XRD analysis of this compound. Note: This data is hypothetical and serves as an example of what a crystallographic report would contain.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₇H₅Br₂NO |

| Formula Weight | 278.93 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.123 |

| b (Å) | 4.021 |

| c (Å) | 14.876 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 904.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 2.05 |

Computational and Quantum Chemical Investigations of 2 Amino 4,6 Dibromobenzaldehyde and Its Coordination Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate method for predicting a wide range of molecular properties. For 2-Amino-4,6-dibromobenzaldehyde, DFT calculations can elucidate its structural and electronic characteristics, offering a theoretical foundation for its observed chemical behavior. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional in DFT that combines the strengths of both Hartree-Fock theory and density functional theory, often used with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. This optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Conformational analysis, a systematic study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also vital. In the case of this compound, the rotation of the amino (-NH2) and aldehyde (-CHO) groups relative to the benzene (B151609) ring can lead to different conformers with varying energies. Theoretical studies can identify the most stable conformer and the energy barriers between different conformations, which is essential for understanding the molecule's flexibility and its interactions with other molecules. nih.gov For instance, studies on similar molecules have shown that the planarity of the molecule and the orientation of substituent groups significantly influence its electronic properties and reactivity.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N Bond Length | ~1.38 Å |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| C-C-C Bond Angle | ~119 - 121° |

| H-N-H Bond Angle | ~115° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. wikipedia.org A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgmdpi.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. wikipedia.org DFT calculations can accurately predict the energies of the HOMO and LUMO and the distribution of these orbitals over the molecule, identifying the likely sites for electrophilic and nucleophilic attack. For this compound, the amino group is expected to contribute significantly to the HOMO, while the aldehyde group and the bromine-substituted ring will influence the LUMO.

Table 2: Frontier Molecular Orbital Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A higher value of hardness indicates greater stability. scienceopen.com

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease with which a molecule can undergo electronic changes.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ, the negative of electronegativity) and chemical hardness. A higher electrophilicity index suggests a greater capacity to act as an electrophile. conicet.gov.ar

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 3: Global Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes, derived from the hypothetical FMO data.)

| Descriptor | Calculated Value |

|---|---|

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.43 eV-1 |

| Electrophilicity Index (ω) | 3.88 eV |

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated IR spectrum can be compared with the experimental FT-IR spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. This can confirm the presence of the amino, aldehyde, and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predicted shifts, when compared to experimental NMR data, can help in the structural elucidation and assignment of signals to specific nuclei in the molecule.

The agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with lone pairs of electrons on electronegative atoms (like the oxygen of the aldehyde group and the nitrogen of the amino group) and are susceptible to electrophilic attack. conicet.gov.arnih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density, usually around hydrogen atoms. These are sites for nucleophilic attack. conicet.gov.arnih.gov

Green regions represent neutral or near-zero potential. nih.gov

The MEP map for this compound would highlight the nucleophilic character of the amino group's nitrogen and the aldehyde's oxygen, and the electrophilic character of the aldehyde's carbon and the hydrogen atoms. scienceopen.com This provides a powerful visual tool for predicting the reactive sites of the molecule. researchgate.net

Theoretical Studies of Noncovalent Interactions

Beyond the covalent bonds that hold the molecule together, noncovalent interactions play a crucial role in determining the structure, stability, and function of molecules, especially in condensed phases and in biological systems. For this compound and its coordination complexes, theoretical studies can investigate various types of noncovalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the oxygen of the aldehyde group can act as a hydrogen bond acceptor. Theoretical calculations can determine the geometry and strength of these intermolecular or intramolecular hydrogen bonds.

Halogen Bonding: The bromine atoms in the molecule can participate in halogen bonding, where the bromine atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophilic site on another molecule. researchgate.net Computational studies can identify and characterize these interactions.

π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. These interactions are important in the solid-state packing of the molecule and in its interactions with other molecules in solution.

Understanding these noncovalent interactions is essential for predicting the crystal packing of this compound and for understanding how it might bind to a metal center in a coordination complex or to a biological target. ulisboa.pt

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can decompose the crystal packing into specific types of contacts and their relative contributions.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Interaction Type | Contribution (%) in C18H14BrN3O·0.5H2O bldpharm.comnih.gov |

| H⋯H | 37.9% |

| C⋯H/H⋯C | 18.4% |

| Br⋯H/H⋯Br | 13.3% |

| N⋯H/H⋯N | 11.5% |

| O⋯H/H⋯O | 10.0% |

Note: Data is for 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and is illustrative of the types of interactions expected for bromo-amino-substituted aromatic compounds.

Computational Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules. Key parameters include polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecular response to an external electric field.

Direct computational studies on the NLO properties of this compound were not found in the reviewed literature. However, research on other organic molecules provides a framework for how such properties are evaluated. For example, a computational study on benzothiazole (B30560) derivatives used DFT to calculate polarizability and hyperpolarizability. mdpi.com The study found that molecules with lower HOMO-LUMO energy gaps tended to have higher hyperpolarizability values, indicating a greater NLO response. mdpi.com For instance, one of the studied benzothiazole derivatives (compound 4 in the study) was identified as a promising NLO agent due to its high hyperpolarizability. mdpi.com

Should this compound be investigated, its NLO properties would be determined by the intramolecular charge transfer characteristics influenced by the electron-donating amino group and the electron-withdrawing aldehyde and bromine substituents.

Thermodynamic Property Calculations

Theoretical calculations of thermodynamic properties, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), are crucial for understanding the stability and reactivity of a compound at different temperatures. These parameters are typically computed using DFT calculations.

Specific thermodynamic data for this compound is not available in the current literature. However, the methodology for such calculations is well-established. A study on a 1,5-dioxaspiro[5.5] derivative, for example, used DFT calculations at the B3LYP/6-311G(d,p) level to determine the relationship between its thermodynamic properties and temperature. sigmaaldrich.com The results were fitted to polynomial equations to describe the temperature dependence of heat capacity, entropy, and enthalpy. sigmaaldrich.com

Table 2: Illustrative Correlation Equations for Thermodynamic Properties

| Thermodynamic Property | Correlation Equation (Example Compound) sigmaaldrich.com |

| Heat Capacity (C⁰p,m) | 15.072 + 2.275T - 9.247x10⁻⁴T² |

| Entropy (S⁰m) | 293.009 + 2.345T - 4.947x10⁻⁴T² |

| Enthalpy (H⁰m) | -26.153 + 0.249T + 6.323x10⁻⁴T² |

Note: These equations are for 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene) methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) and serve as an example of the computational approach.

These calculations would allow for the prediction of the spontaneity of reactions involving this compound and its complexes under various thermal conditions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com It is widely used in drug discovery to screen potential inhibitors against biological targets like enzymes and receptors. ijpsr.com

Derivatives of this compound have been investigated as potential inhibitors for various enzymes. In these studies, the parent aldehyde is typically condensed with other molecules to form Schiff bases or other complex ligands, which are then screened in silico.

One study involved the synthesis of novel chiral molecules derived from the condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) (a positional isomer of the title compound) with an amino ester. sigmaaldrich.com These derivative compounds were then evaluated as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) of the COVID-19 virus. The docking study identified several compounds that exhibited high binding affinity to the target protein, suggesting their potential as antiviral agents. sigmaaldrich.com Another study synthesized chiral Schiff bases from 2-amino-3,5-dibromobenzaldehyde and evaluated their potency against HIV-protease, where the ligand showed specific binding with the crucial active site residue ASP25. bldpharm.com

These studies demonstrate that the this compound scaffold can be a valuable starting point for designing enzyme inhibitors. The bromine atoms and the versatile aldehyde group allow for the creation of diverse ligands that can be tailored to fit the active sites of various enzymes.

Table 3: Molecular Docking Results for a Derivative of a Related Aldehyde against Covid-19 Target Protein

| Compound ID | Target Protein | Binding Energy (kcal/mol) |

| BNT-202006 | RNA-dependent RNA polymerase | -11.9 |

| BNT-202008 | RNA-dependent RNA polymerase | -11.5 |

| BNT-202009 | RNA-dependent RNA polymerase | -11.7 |

| Remdesivir (Control) | RNA-dependent RNA polymerase | -10.9 |

| Hydroxychloroquine (Control) | RNA-dependent RNA polymerase | -6.8 |

Source: Adapted from Balaachari et al., 2021. sigmaaldrich.com The compounds are derivatives of 2-amino-3,5-dibromobenzaldehyde.

The binding energy (or binding free energy, ΔG) is a key metric derived from molecular docking and more advanced simulation techniques that quantifies the strength of the interaction between a ligand and its receptor. tcichemicals.com Lower, more negative binding energies indicate a more stable complex and higher affinity. The total binding energy is a sum of several components, including van der Waals forces, electrostatic interactions, and solvation energies.

While specific binding energy calculations for this compound complexes are not detailed in the literature, the methods for their calculation are well-documented. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Alanine-Scanning Interaction Entropy (ASIE) are used to compute these values from molecular dynamics simulations. For example, a study on androgen receptor ligands showed that the calculated binding free energies correlated well with experimental data. The analysis revealed that van der Waals interactions were the predominant contributors to the binding enthalpy for the studied ligands.

Table 4: Typical Components of Binding Free Energy Calculations

| Energy Component | Description | Typical Contribution |

| Van der Waals Energy | Attractive and repulsive forces between non-bonded atoms. | Favorable (Negative) |

| Electrostatic Energy | Coulombic interactions between charged or polar groups. | Favorable or Unfavorable |

| Solvation Energy | Energy change associated with removing the solvent from around the ligand and the protein binding site. | Generally Unfavorable (Positive) |

| Entropy | Change in the system's disorder upon binding. | Unfavorable (Positive) |

This type of detailed energy decomposition is essential for understanding the driving forces behind ligand binding and for rationally designing more potent and selective inhibitors based on the this compound scaffold.

Applications of 2 Amino 4,6 Dibromobenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Organic Building Block

2-Amino-4,6-dibromobenzaldehyde is classified as a versatile organic building block in chemical synthesis. bldpharm.comambeed.com Organic building blocks are molecules that serve as foundational units for the construction of more complex chemical structures. The reactivity of the amino and aldehyde functional groups, combined with the presence of bromine atoms that can be further functionalized, makes this compound a valuable precursor in the synthesis of a variety of organic compounds. Its utility spans the creation of heterocyclic systems, N-substituted derivatives, and intricate aniline (B41778) structures.

The strategic placement of the functional groups on the aromatic ring allows for selective reactions. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the amino group can undergo acylation, alkylation, and diazotization. The bromine atoms can participate in cross-coupling reactions, providing a pathway to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to design and execute complex synthetic strategies.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest due to their widespread presence in natural products and pharmaceuticals. ijaprr.comnih.gov this compound serves as a key starting material for the synthesis of a variety of heterocyclic structures.

The presence of both an amino group and a carbonyl group in proximity on the benzene (B151609) ring facilitates intramolecular cyclization reactions, as well as intermolecular reactions with other difunctional reagents, to form fused heterocyclic systems. For instance, it can be used in the synthesis of quinazolines and other related heterocycles. rdd.edu.iq The general strategy involves the reaction of the amino and aldehyde functionalities with appropriate reagents to construct the new heterocyclic ring.

Preparation of N-Substituted Compounds and Other Derivatives

The amino group in this compound is readily derivatized to produce a range of N-substituted compounds. These modifications can be used to alter the electronic and steric properties of the molecule, which can be advantageous for subsequent synthetic steps or for tuning the biological activity of the final product.

Standard synthetic methodologies can be employed for the N-substitution of this compound. For example, reaction with alkyl or aralkyl halides in the presence of a base can lead to the corresponding N-alkylated or N-aralkylated products. kfupm.edu.sa Similarly, acylation with acid chlorides or anhydrides yields N-acyl derivatives. nih.gov These reactions are fundamental in organic synthesis and expand the utility of this compound as a building block.

Intermediate in the Synthesis of Complex Anilines

This compound can serve as a crucial intermediate in the synthesis of more complex substituted anilines. The aldehyde functionality can be transformed into other groups, while the amino group and bromine atoms provide sites for further elaboration.

A notable application of this compound is its potential role as a precursor in the synthesis of 2-chloromethyl-4,6-dibromoaniline derivatives. A related synthetic route starts with 2,4-dibromoaniline, which is reacted with paraformaldehyde and concentrated hydrochloric acid to introduce a halomethyl group. google.com This suggests a similar transformation could be envisioned starting from this compound, where the aldehyde is first reduced to an alcohol and then converted to the chloromethyl group. These resulting anilines are valuable intermediates for the synthesis of other compounds, including pharmaceuticals.

Formation of Tetradentate Schiff Base Ligands for Catalytic Applications

Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are often formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov this compound is an ideal candidate for the formation of Schiff base ligands due to its amino and aldehyde functionalities. When reacted with diamines, it can form tetradentate Schiff base ligands, which are capable of coordinating to metal ions through four donor atoms. nih.govresearchgate.net

These Schiff base ligands are of significant interest due to their ability to form stable complexes with a variety of transition metals. The resulting metal complexes often exhibit interesting catalytic, magnetic, and optical properties. The specific properties of the complex can be tuned by varying the structure of the Schiff base ligand and the identity of the metal ion.

The tetradentate Schiff base ligands derived from this compound can coordinate with a wide array of transition metal ions to form stable complexes. nih.govresearchgate.net Studies on analogous Schiff bases have demonstrated complexation with metals such as Nickel(II), Oxovanadium(IV), Chromium(III), Manganese(II), Iron(III), Cobalt(II), Copper(II), Zinc(II), and Cadmium(II). nih.govdntb.gov.uamdpi.comresearchgate.netsbmu.ac.ir

The coordination typically occurs through the nitrogen atoms of the imine groups and the oxygen atoms of the hydroxyl groups (if present in the diamine part of the ligand) or other donor atoms. The geometry of the resulting metal complex is influenced by the coordination number and the electronic configuration of the metal ion. Common geometries include octahedral, square planar, and tetrahedral. researchgate.netdntb.gov.uamdpi.com These metal complexes have shown potential in various catalytic applications, taking advantage of the metal center's ability to facilitate chemical reactions.

| Transition Metal Ion | Potential Coordination Geometry | Reference |

| Nickel(II) | Octahedral, Square Planar | nih.govresearchgate.net |

| Oxovanadium(IV) | Square Pyramidal | nih.gov |

| Chromium(III) | Octahedral | dntb.gov.uamdpi.com |

| Manganese(II) | Octahedral | researchgate.net |

| Iron(III) | Octahedral | dntb.gov.uamdpi.com |

| Cobalt(II) | Octahedral | researchgate.netdntb.gov.uamdpi.com |

| Copper(II) | Octahedral, Square Planar | researchgate.netdntb.gov.uamdpi.com |

| Zinc(II) | Tetrahedral, Octahedral | researchgate.net |

| Cadmium(II) | Octahedral | dntb.gov.uamdpi.comresearchgate.net |

Applications of 2 Amino 4,6 Dibromobenzaldehyde in Medicinal Chemistry Research

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Amino-3,5-dibromobenzaldehyde (B195418) is a key intermediate in the production of widely used mucolytic drugs. Its structure is integral to forming the core of these active pharmaceutical ingredients.

Ambroxol (B1667023), a potent secretolytic and secretomotoric agent used in the treatment of respiratory diseases, is synthesized from 2-amino-3,5-dibromobenzaldehyde. One common synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343). chemicalbook.comgoogle.com

The process typically involves reacting the two starting materials in a suitable solvent. chemicalbook.com A reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, is used to reduce the initially formed imine intermediate to the secondary amine, yielding Ambroxol. chemicalbook.compatsnap.com The final step involves reacting the Ambroxol base with hydrochloric acid to form the stable and water-soluble salt, Ambroxol Hydrochloride. chemicalbook.comgoogle.com Different methods aim to optimize this process for industrial-scale production by improving yield, purity, and safety, for instance by using specific catalysts or solvent systems. google.compatsnap.com

Table 1: Synthesis of Ambroxol Hydrochloride

| Starting Materials | Key Reaction Type | Product |

|---|---|---|

| 2-Amino-3,5-dibromobenzaldehyde | Reductive Amination | Ambroxol |

Bromhexine is another important mucolytic agent whose synthesis relies on 2-amino-3,5-dibromobenzaldehyde as a precursor. The synthesis pathway for Bromhexine shares similarities with that of Ambroxol but involves a different amine.

The synthesis of Bromhexine hydrochloride involves a multi-step process starting with the reduction of 2-amino-3,5-dibromobenzaldehyde to 2-amino-3,5-dibromobenzyl alcohol using a reducing agent like sodium borohydride. patsnap.compatsnap.com This alcohol is then chlorinated, typically using thionyl chloride, to produce 2,4-dibromo-6-chloromethylaniline. patsnap.comgoogle.com The final key step is the amination of this intermediate with N-methylcyclohexylamine, followed by salt formation with hydrochloric acid to yield Bromhexine hydrochloride. google.comgoogle.com This route is designed to be efficient and suitable for large-scale manufacturing. google.com

Table 2: Synthesis of Bromhexine Hydrochloride

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | 2-Amino-3,5-dibromobenzaldehyde, Sodium Borohydride | Reduction of aldehyde | 2-Amino-3,5-dibromobenzyl alcohol |

| 2 | 2-Amino-3,5-dibromobenzyl alcohol, Thionyl Chloride | Chlorination of alcohol | 2,4-dibromo-6-chloromethylaniline |

| 3 | 2,4-dibromo-6-chloromethylaniline, N-methylcyclohexylamine | Amination | Bromhexine |

Building Block for the Development of Bioactive Molecules

Beyond its role in established APIs, 2-amino-3,5-dibromobenzaldehyde is a versatile building block for synthesizing novel compounds with potential therapeutic applications. Its reactive sites allow chemists to construct more complex molecular architectures.

The chemical structure of 2-amino-3,5-dibromobenzaldehyde is a valuable starting point for creating compounds designed to interact with specific biological targets. For example, it is used to synthesize quinoline (B57606) derivatives, a class of compounds known for a wide range of biological activities.

One research pathway involves the Claisen-Schmidt condensation of 2-amino-3,5-dibromobenzaldehyde with various substituted acetophenones to form chalcone (B49325) intermediates. amazonaws.com These chalcones are then cyclized to produce 6,8-dibromoquinoline (B11842131) derivatives. amazonaws.com The resulting quinoline compounds have been evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating the utility of the starting aldehyde in generating new potential anti-infective agents. amazonaws.com

The development of chiral drugs is a significant area of medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. Starting from Ambroxol, which is itself derived from 2-amino-3,5-dibromobenzaldehyde, novel chiral molecules have been synthesized.

In one study, Ambroxol hydrochloride was reacted with salicylaldehyde (B1680747) to produce a novel 1,2,3,4-tetrahydroquinazoline derivative. mdpi.com The resulting molecule contains a chiral carbon atom, and the synthesized product was a racemic mixture. mdpi.com Such chiral heterocyclic compounds are of interest for their potential therapeutic properties, and this synthesis demonstrates a pathway from a simple dibromobenzaldehyde to complex, chiral structures. mdpi.com

The scaffold provided by 2-amino-3,5-dibromobenzaldehyde derivatives is also being explored for the development of new antiviral agents. The aforementioned novel 1,2,3,4-tetrahydroquinazoline derivative, synthesized from Ambroxol, was investigated for its potential activity against proteins from the SARS-CoV-2 virus. mdpi.com

Molecular docking studies were performed to evaluate the binding affinity of both the R- and S-isomers of the chiral compound against several SARS-CoV-2 proteins. mdpi.com The results indicated that both isomers showed potential activity against multiple viral proteins, with the strongest binding affinities observed for the Papain-like protease (PLpro) and a nonstructural protein (Nsp3). mdpi.com This research highlights how derivatives of 2-amino-3,5-dibromobenzaldehyde can serve as a foundation for designing potential antiviral therapeutics.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data regarding the application of 2-Amino-4,6-dibromobenzaldehyde in the fields of materials science as specified in the requested outline.

The search results consistently yielded information for a different isomer, 2-Amino-3,5-dibromobenzaldehyde, which has been studied for the synthesis of Schiff base ligands and their metal complexes. However, no literature or research findings could be located that specifically discuss the use of this compound in the development of ligands for coordination polymers, metal-organic frameworks, or in the synthesis of other functional materials.

Due to the strict requirement to focus solely on "this compound" and the absence of any relevant scientific information for this specific compound, it is not possible to generate the requested article without resorting to speculation or providing inaccurate information. Therefore, the article cannot be written.

Future Research Directions and Challenges in 2 Amino 4,6 Dibromobenzaldehyde Chemistry

Development of Green and Sustainable Synthetic Routes

Traditional synthesis methods for 2-amino-3,5-dibromobenzaldehyde (B195418) often involve processes that raise environmental concerns, such as the use of iron powder for reduction, which can lead to large amounts of iron sludge waste. google.com Consequently, a primary challenge and a significant area of future research is the development of greener and more sustainable synthetic methodologies.

A promising approach involves the use of catalytic hydrogenation. One method utilizes palladium on carbon (Pd/C) or skeletal nickel as catalysts for the reduction of o-nitrobenzaldehyde. This is followed by an in-situ oxidative bromination using hydrogen peroxide and hydrobromic acid. This process is advantageous as it operates at lower temperatures and pressures, allows for the recycling of catalysts and solvents, and avoids the use of hazardous elemental bromine.

Another green approach combines the reduction and bromination steps in a one-pot synthesis. This method uses an iron powder/glacial acetic acid system to reduce o-nitrobenzaldehyde to the o-aminobenzaldehyde intermediate, which is then directly brominated without isolation. google.compatsnap.com This simplification reduces workload and eliminates the loss of the intermediate during purification. Furthermore, the residual iron powder can catalyze the bromination step, improving efficiency. patsnap.com

Future research in this area will likely focus on:

Exploring alternative catalysts: Investigating more efficient and cost-effective catalysts for both the reduction and bromination steps.

Solvent optimization: Identifying greener solvent systems that are biodegradable and have a lower environmental impact.

Process intensification: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters and improve safety and efficiency. nbinno.com

Exploration of Novel Derivatization Pathways

The unique arrangement of amino, aldehyde, and bromine functional groups on the 2-amino-3,5-dibromobenzaldehyde scaffold makes it a versatile platform for synthesizing a wide array of derivatives. ontosight.ai While its use in the synthesis of ambroxol (B1667023) via condensation with trans-4-aminocyclohexanol (B47343) is a cornerstone application, researchers are actively exploring new derivatization pathways to access novel molecular architectures. google.com

One significant area of exploration is the formation of Schiff bases. The reaction of 2-amino-3,5-dibromobenzaldehyde with various aliphatic diamines can produce tetradentate Schiff base ligands. These ligands are capable of forming stable complexes with metals such as nickel(II) and oxovanadium(IV), which have potential applications in catalysis and material science.

Furthermore, the aldehyde group can be a focal point for a variety of condensation reactions. For instance, condensation with various aromatic acetophenones in the presence of a base leads to the formation of chalcone (B49325) derivatives. These chalcones can then be cyclized to form quinoline (B57606) derivatives, a class of compounds known for their diverse biological activities. amazonaws.com

Future derivatization research could explore:

Multi-component reactions: Designing one-pot reactions involving 2-amino-3,5-dibromobenzaldehyde and multiple other reactants to rapidly generate molecular complexity.

Reactions at the amino group: Exploring a wider range of reactions involving the amino group beyond simple condensation, such as N-arylation or N-alkylation, to create new families of compounds.

Modification of the bromine atoms: Investigating nucleophilic substitution reactions to replace the bromine atoms with other functional groups, thereby expanding the chemical space accessible from this starting material.

Advanced Applications in Drug Discovery and Material Design

The derivatives of 2-amino-3,5-dibromobenzaldehyde have shown promise in various fields, particularly in drug discovery and material science. ontosight.ai A significant challenge and opportunity lie in expanding these applications by designing and synthesizing novel derivatives with enhanced or entirely new functionalities.

In the realm of drug discovery , beyond its established role in ambroxol synthesis, derivatives of 2-amino-3,5-dibromobenzaldehyde are being investigated for other therapeutic properties. For example, Schiff bases derived from this compound and amino acid esters have been synthesized and evaluated for their potential as anti-HIV agents through molecular docking studies. jocpr.com The antimicrobial and anticancer properties of various derivatives are also areas of active investigation. ontosight.ai

In material design , the ability of 2-amino-3,5-dibromobenzaldehyde to form metal-complexing ligands opens up avenues for the development of new materials. The Schiff base complexes with metals like nickel and oxovanadium exhibit interesting thermal stability and catalytic properties, suggesting their potential use in various industrial catalytic processes.

Future research in advanced applications will likely involve:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of derivatives and evaluating their biological activity to identify key pharmacophores and optimize therapeutic potential.

Development of new catalytic systems: Designing and synthesizing novel metal complexes based on ligands derived from 2-amino-3,5-dibromobenzaldehyde for specific catalytic applications.

Synthesis of novel functional materials: Exploring the incorporation of 2-amino-3,5-dibromobenzaldehyde derivatives into polymers or other materials to create functional materials with unique optical, electronic, or thermal properties.

In-depth Mechanistic Studies of 2-Amino-3,5-dibromobenzaldehyde Reactions

A thorough understanding of the reaction mechanisms involving 2-amino-3,5-dibromobenzaldehyde is crucial for optimizing existing synthetic routes and for the rational design of new reactions and applications. The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the electrophilic aldehyde group, and the reactive carbon-bromine bonds.

The condensation reaction to form Schiff bases is a well-understood process, but the mechanisms of more complex transformations, such as the cyclization of its chalcone derivatives to quinolines, warrant further investigation. amazonaws.com Understanding the intricate details of these reaction pathways, including the role of catalysts, solvents, and reaction conditions, can lead to improved yields and selectivity.

Key challenges and future directions in mechanistic studies include:

Computational modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic factors that govern reactivity.

Advanced spectroscopic techniques: Utilizing in-situ spectroscopic methods, such as NMR and IR spectroscopy, to monitor reaction progress and identify transient intermediates.

Kinetics studies: Performing detailed kinetic analyses of key reactions to elucidate the rate-determining steps and the influence of various parameters on the reaction rate.